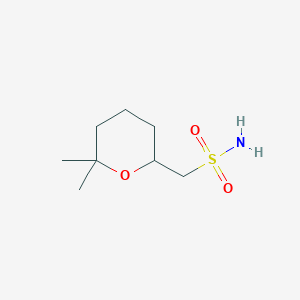![molecular formula C9H16ClNO2 B2853239 Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2309461-27-4](/img/structure/B2853239.png)
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-azaspiro[25]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing moiety. One common approach is the reaction of cyclohexanone with ammonia and sodium hypochlorite, which leads to the formation of the spiro compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for better control over reaction parameters and can be scaled up to meet commercial demands. The use of readily available starting materials and minimal chromatographic purification steps makes the process economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate;hydrochloride: This compound has a similar spiro structure but differs in the position of the carboxylate group.
6-Azaspiro[2.5]octane;hydrochloride: This compound lacks the methyl and carboxylate groups, making it structurally simpler.
Methyl 4-azaspiro[2.5]octane-7-carboxylate;hydrochloride: This compound has a different position for the carboxylate group and may exhibit different chemical properties.
Uniqueness
Methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride is unique due to its specific spiro structure and the position of the carboxylate group. This structural arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
methyl 5-azaspiro[2.5]octane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(7)3-2-4-10-6-9;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMXGMWWYFISPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309461-27-4 |
Source


|
| Record name | methyl 5-azaspiro[2.5]octane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]piperidine-4-carboxylate](/img/structure/B2853156.png)




![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2853162.png)
![N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2853165.png)

![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)
![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B2853171.png)


![(3E)-3-{[(2-ethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853176.png)
![N-{[1-(thiophen-3-yl)cyclopropyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2853179.png)
